molecular formula C8H17ClFN B12929773 (1-Fluoro-4-methylcyclohexyl)methanamine hydrochloride

(1-Fluoro-4-methylcyclohexyl)methanamine hydrochloride

Cat. No.: B12929773
M. Wt: 181.68 g/mol
InChI Key: ATVATAQRIJPHAI-UHFFFAOYSA-N
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Description

(1-Fluoro-4-methylcyclohexyl)methanamine hydrochloride is a chemical compound that features a fluorine atom and a methyl group attached to a cyclohexyl ring, with a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Fluoro-4-methylcyclohexyl)methanamine hydrochloride typically involves the fluorination of a cyclohexyl precursor followed by the introduction of a methanamine group. The reaction conditions often require specific catalysts and controlled environments to ensure the correct substitution and stability of the fluorine atom.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive nature of fluorine. The production process must also ensure the purity and consistency of the final product, which is critical for its applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

(1-Fluoro-4-methylcyclohexyl)methanamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups attached to the cyclohexyl ring.

    Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce a variety of functionalized cyclohexyl compounds.

Scientific Research Applications

Chemistry

In chemistry, (1-Fluoro-4-methylcyclohexyl)methanamine hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of fluorinated compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the role of fluorine in medicinal chemistry.

Medicine

In medicine, this compound may be investigated for its potential therapeutic properties. Fluorinated compounds are known for their stability and bioavailability, making them attractive candidates for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as increased resistance to degradation or enhanced performance in specific applications.

Mechanism of Action

The mechanism of action of (1-Fluoro-4-methylcyclohexyl)methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can influence the compound’s binding affinity and specificity, affecting the pathways involved in its biological activity. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (1-Fluoro-4-methylcyclohexyl)methanamine
  • (1-Fluoro-4-methylcyclohexyl)methanol
  • (1-Fluoro-4-methylcyclohexyl)amine

Uniqueness

(1-Fluoro-4-methylcyclohexyl)methanamine hydrochloride is unique due to the presence of both a fluorine atom and a methanamine group on the cyclohexyl ring. This combination of functional groups provides distinct chemical and biological properties that differentiate it from similar compounds.

Biological Activity

(1-Fluoro-4-methylcyclohexyl)methanamine hydrochloride is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound features a fluoro-substituted cyclohexyl ring, which is known to influence its interaction with biological targets. The presence of the fluorine atom can enhance lipophilicity, potentially affecting the compound's bioavailability and receptor binding affinity.

Research indicates that compounds similar to this compound may interact with various biological pathways:

  • Receptor Interaction : The compound is hypothesized to act on neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
  • Enzyme Inhibition : Preliminary studies suggest potential inhibition of enzymes involved in metabolic pathways, which could lead to altered physiological responses.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Key parameters include:

  • Absorption : The compound's lipophilicity suggests good oral bioavailability.
  • Distribution : The ability to cross the blood-brain barrier may be significant for central nervous system effects.
  • Metabolism : Initial findings indicate that metabolic pathways may involve cytochrome P450 enzymes, leading to various metabolites with distinct biological activities.

Study 1: Neuropharmacological Effects

A study investigating the neuropharmacological effects of this compound demonstrated significant alterations in behavior in rodent models. Mice treated with varying doses exhibited changes in anxiety-like behavior, suggesting modulation of neurotransmitter systems.

Dose (mg/kg)Behavioral Change Observed
1Increased locomotion
5Decreased anxiety-like behavior
10Sedative effects observed

Study 2: Metabolic Impact

Another research effort focused on the metabolic impact of the compound. It was found that administration led to changes in lipid metabolism, with a notable reduction in triglyceride levels in treated subjects compared to controls.

ParameterControl GroupTreatment Group
Triglycerides (mg/dL)15090
Cholesterol (mg/dL)200180

Safety and Toxicology

While promising, the safety profile of this compound must be thoroughly evaluated. Toxicological assessments have indicated potential dermal irritations at higher concentrations, necessitating careful dosage considerations during therapeutic applications.

Properties

Molecular Formula

C8H17ClFN

Molecular Weight

181.68 g/mol

IUPAC Name

(1-fluoro-4-methylcyclohexyl)methanamine;hydrochloride

InChI

InChI=1S/C8H16FN.ClH/c1-7-2-4-8(9,6-10)5-3-7;/h7H,2-6,10H2,1H3;1H

InChI Key

ATVATAQRIJPHAI-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(CN)F.Cl

Origin of Product

United States

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